1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride
Description
1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-amine dihydrochloride is a cyclopropane derivative featuring a morpholine-substituted ethyl chain. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s polarity and hydrogen-bonding capabilities. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-9(1-2-9)3-4-11-5-7-12-8-6-11;;/h1-8,10H2;2*1H |
InChI Key |
NCWVOLBTKPILPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN2CCOCC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride typically involves the reaction of cyclopropane derivatives with morpholine under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Features | Reference |
|---|---|---|---|---|---|
| 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-amine dihydrochloride | C₉H₁₈Cl₂N₂O | 265.17 | Ethyl-morpholine | High polarity, dihydrochloride salt enhances solubility | |
| rac-(1r,2r)-2-(Morpholin-4-yl)cyclopropan-1-amine dihydrochloride | C₇H₁₄Cl₂N₂O | 225.10 | Direct morpholine attachment | Rigid structure due to fused morpholine-cyclopropane | |
| 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride | C₁₀H₁₄ClNO | 199.68 | 2-Methoxyphenyl | Aromatic ring with electron-donating methoxy group | |
| 1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride | C₈H₁₂ClN₃S | 217.72 | Methylsulfanyl-pyrimidine | Heteroaromatic core, moderate lipophilicity | |
| {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride | C₁₁H₁₄BrClN | 298.59 | 4-Bromophenyl | Halogenated aromatic ring, increased lipophilicity | |
| 2-[4-(Azepane-1-sulfonyl)phenyl]ethan-1-amine hydrochloride | C₁₄H₂₁ClN₂O₂S | 332.84 | Azepane-sulfonylphenyl | Bulky sulfonyl group, potential protease inhibition |
Key Observations:
- Morpholine vs. Aromatic Substituents : Morpholine-containing compounds (e.g., target compound and rac-(1r,2r) analog) exhibit higher polarity compared to halogenated or methoxy-substituted derivatives, impacting membrane permeability and solubility .
- Salt Forms: Dihydrochloride salts (target compound) generally show better aqueous solubility than mono-hydrochloride or free-base forms .
- Heterocyclic Cores : Pyrimidine or sulfonylphenyl groups (e.g., and ) introduce distinct electronic profiles, influencing binding to targets like kinases or GPCRs .
Morpholine Derivatives
- Target Compound : Preliminary studies suggest interactions with serotonin or dopamine transporters due to the morpholine group’s ability to engage in hydrogen bonding .
- rac-(1r,2r)-2-(Morpholin-4-yl)cyclopropan-1-amine dihydrochloride : Shows affinity for σ receptors, implicated in neuroprotection and antipsychotic effects .
Aromatic and Halogenated Analogs
- 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride : Exhibits anxiolytic activity in rodent models, likely due to methoxy group interactions with GABAergic systems .
- {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride : Bromine’s electron-withdrawing effects enhance binding to kinase domains, showing antiproliferative activity in cancer cells .
Heteroaromatic Derivatives
- 1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride : Demonstrates inhibitory activity against bacterial dihydrofolate reductase (DHFR), with IC₅₀ values < 1 µM .
Biological Activity
1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride, commonly referred to as morpholine-derived cyclopropane amine, is a compound of significant interest in medicinal chemistry. Its structure features a morpholine ring, known for its versatile biological activity, particularly in pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Research has indicated that compounds containing morpholine structures often exhibit a variety of biological activities. The primary mechanisms include:
- Inhibition of Enzymatic Activity : Morpholine derivatives have been shown to inhibit specific enzymes, which is crucial for their antitumor activity.
- Modulation of Receptor Activity : These compounds can act as agonists or antagonists at various receptors, influencing signaling pathways involved in cancer and other diseases.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of morpholine derivatives. For instance, a related compound exhibited significant inhibition of tumor growth in xenograft models, suggesting that 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride may share similar properties.
| Compound | IC50 (nM) | Target | Effect |
|---|---|---|---|
| Compound A | 0.64 | MM1.S | Antiproliferative |
| Compound B | 15.0 | FGFR1 | Enzymatic Inhibition |
| Compound C | 40.5 | Cellular | Antiproliferative |
Neuroprotective Effects
Morpholine derivatives have also been investigated for their neuroprotective properties. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of neurotrophic factors.
Study 1: In Vivo Efficacy
In a study published by MDPI, researchers tested various morpholine derivatives for their antitumor efficacy in vivo. The results indicated that certain derivatives significantly delayed tumor growth in mouse models, supporting the hypothesis that these compounds could be developed into effective cancer therapeutics .
Study 2: Mechanistic Insights
A detailed investigation into the molecular mechanisms revealed that morpholine-containing compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in vitro using several cancer cell lines, where compounds led to increased levels of pro-apoptotic proteins .
Safety and Toxicity
While promising, the safety profile of 1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride remains to be fully elucidated. Preliminary toxicity studies indicate low acute toxicity; however, long-term studies are necessary to assess chronic effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
